molecular formula C10H12FN3O2 B149060 1-(2-Fluoro-4-nitrophenyl)piperazine CAS No. 154590-33-7

1-(2-Fluoro-4-nitrophenyl)piperazine

Cat. No.: B149060
CAS No.: 154590-33-7
M. Wt: 225.22 g/mol
InChI Key: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol It is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2-fluoro-4-nitrobenzene under specific conditions. One common method includes the use of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate as an intermediate, which is then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various solvents like ethanol and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-4-nitrophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    1-(2-Fluoro-4-aminophenyl)piperazine:

    1-(2-Fluoro-4-methylphenyl)piperazine: The nitro group is replaced with a methyl group, impacting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOTWJFFLIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382426
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154590-33-7
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154590-33-7
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Synthesis routes and methods I

Procedure details

To a warm solution of piperazine (7.78 g, 90 mmol) in DMSO (40 mL) was added dropwise 1,2-difluoro-4-nitrobenzene (2.0 mL, 18.07 mmol). The solution was stirred at 70° C. for 2 h, cooled 10 to room temperature, diluted with EtOAc, washed with H2O, brine, dried (Na2SO4), filtered and solvent removed in vacuo to give the title compound (4.05 g, 17.98 mmol, 100%). 1H NMR (400 MHz, CDCl3) δ ppm 3.03-3.09 (m, 4H) 3.26-3.29 (m, 4H) 6.91 (t, J=8.8 Hz, 1H) 7.91 (dd, J=13.1, 2.6 Hz, 1H) 7.96-8.01 (m, 1H). MS (ESI) m/z 226 (M+H)+.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 12.0 g (75.42 mmol) of 3,4-difluoronitrobenzene (2) in 150 mL of acetonitrile was treated with 16.24 g (188.6 mmol) of piperazine, followed by warming at reflux for 3 hours. The solution was cooled to ambient temperature and was concentrated in vacuo. The residue was diluted with 200 mL of water and was extracted with ethyl acetate (3×250 mL). The combined organic layers were extracted with water (200 mL) and saturated NaCl solution (200 mL), followed by drying (Na2SO4). The solution was concentrated in vacuo to afford an orange oil which was chromatographed over 450 g of 230-400 mesh silica gel eluting initially with dichloromethane until the least polar fractions had eluted and then elution was continued with 2% (v/v) methanol-chloroform and then with 10% (v/v) methanol-chloroform. These procedures afforded 13.83 g (81%) of the desired piperazine derivative 3, mp=68.5°-71° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

4N Hydrogen chloride/ethyl acetate solution (10.0 ml, 40.0 mmol) was added to a solution of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (compound of Reference Example 14; 2.50 g, 7.68 mmol) in ethyl acetate (10 ml) under ice cooling, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was adjusted to pH=9 by addition of saturated aqueous sodium hydrogencarbonate, and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with water to give the title compound (0.563 g, 37%) as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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